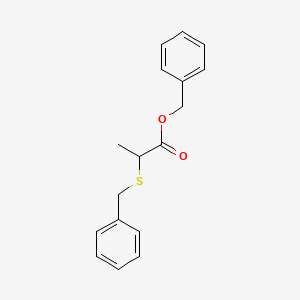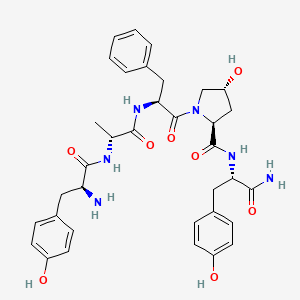
Tyr-D-Ala-Phe-Hyp-Tyr-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tyr-D-Ala-Phe-Hyp-Tyr-NH2, also known as (D-Ala2, Hyp4, Tyr5)-beta-casomorphin (1-5) amide acetate salt, is a synthetic peptide with a molecular formula of C35H42N6O8 and a molecular weight of 674.74 g/mol . This compound is a derivative of beta-casomorphin, a peptide derived from the digestion of the milk protein casein. It is known for its potential biological activities, particularly in the field of opioid receptor research.
准备方法
The synthesis of Tyr-D-Ala-Phe-Hyp-Tyr-NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Amino Acid Coupling: The amino acids are sequentially added to a solid resin support, starting with the C-terminal amino acid.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The peptide is cleaved from the resin support and purified.
The reaction conditions for SPPS include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), and deprotection reagents like trifluoroacetic acid (TFA). Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity .
化学反应分析
Tyr-D-Ala-Phe-Hyp-Tyr-NH2 can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups in tyrosine residues can be oxidized to form quinones.
Reduction: The peptide bonds can be reduced under specific conditions to yield amino alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Tyr-D-Ala-Phe-Hyp-Tyr-NH2 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Opioid Receptor Research: This compound is used to study the binding and activity of opioid receptors, which are involved in pain regulation and other physiological processes.
Drug Development: It serves as a model compound for developing new analgesics and other therapeutic agents targeting opioid receptors.
Biological Studies: Researchers use this peptide to investigate the structure-activity relationships of opioid peptides and their interactions with receptors
作用机制
The mechanism of action of Tyr-D-Ala-Phe-Hyp-Tyr-NH2 involves its interaction with opioid receptors, particularly the mu and delta opioid receptors. Upon binding to these receptors, the compound mimics the effects of endogenous opioid peptides, leading to analgesic and other physiological effects. The molecular targets include the opioid receptors, and the pathways involved are those related to pain modulation and neurotransmitter release .
相似化合物的比较
Tyr-D-Ala-Phe-Hyp-Tyr-NH2 is similar to other opioid peptides such as dermorphin and deltorphin. it is unique due to the presence of D-alanine and hydroxyproline residues, which enhance its stability and receptor selectivity. Similar compounds include:
Dermorphin: A heptapeptide with high mu-opioid receptor selectivity.
Deltorphin: A peptide with high delta-opioid receptor selectivity.
Taphalgin: A synthetic derivative of dermorphin with potent analgesic effects
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for scientific research and drug development.
属性
IUPAC Name |
(2S,4R)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-1-[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-4-hydroxypyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N6O8/c1-20(38-33(47)27(36)15-22-7-11-24(42)12-8-22)32(46)40-29(17-21-5-3-2-4-6-21)35(49)41-19-26(44)18-30(41)34(48)39-28(31(37)45)16-23-9-13-25(43)14-10-23/h2-14,20,26-30,42-44H,15-19,36H2,1H3,(H2,37,45)(H,38,47)(H,39,48)(H,40,46)/t20-,26-,27+,28+,29+,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUKSNWVWFUBPQ-YXBPYMDWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CC(CC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N6O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,1''-[1,2-Phenylenebis(methylene)]bis-4,4'-bipyridinium bishexafluorophosphate](/img/structure/B561183.png)
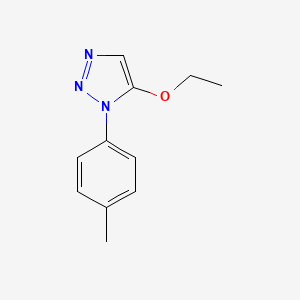

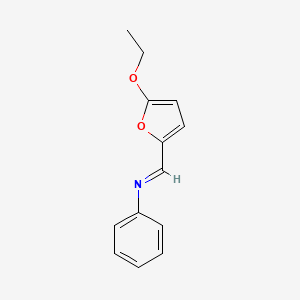
![2-[2-(4-Oxofuran-2-yl)ethoxy]acetic acid](/img/structure/B561187.png)

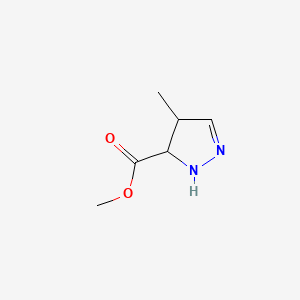
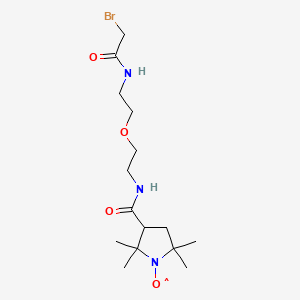
![4-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B561194.png)
![6-Ethyl-3-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B561196.png)
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-5-ol](/img/structure/B561200.png)
